

EED226 solubility and formulation for in vivo studies

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Compound of Interest

Compound Name: EED226

Cat. No.: B607271

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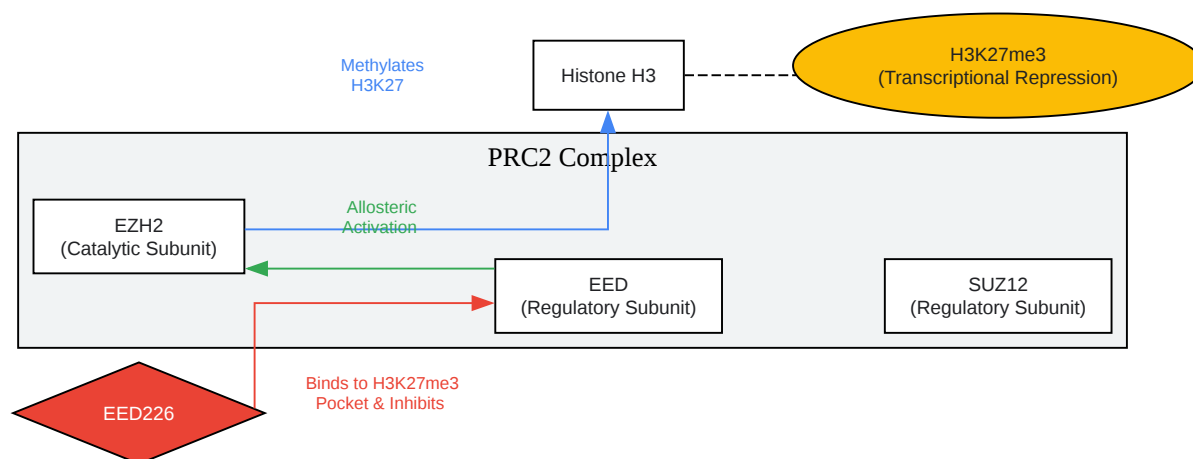
EED226 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of **EED226** for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is **EED226** and what is its mechanism of action?

EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit, which is a core component of the PRC2 complex along with EZH2 and SUZ12.[1][3][4] This binding induces a conformational change in EED, leading to a loss of PRC2's methyltransferase activity.[3][5] Consequently, **EED226** inhibits the methylation of H3K27, a key epigenetic modification involved in transcriptional regulation.[3][6] **EED226** is effective against wild-type PRC2 and PRC2 complexes containing mutant EZH2 that are resistant to traditional SAM-competitive inhibitors.[3]



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Caption: Mechanism of **EED226** action on the PRC2 signaling pathway.

Q2: What is the solubility of **EED226**?

EED226 has relatively low aqueous solubility with little dependency on pH.^{[1][5]} It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For creating stock solutions, DMSO is recommended.

Q3: What are the key pharmacokinetic properties of **EED226**?

EED226 demonstrates favorable pharmacokinetic properties for in vivo research, including approximately 100% oral bioavailability and very low in vivo clearance.^{[1][2][5]}

Pharmacokinetic Parameter	Value	Reference
Oral Bioavailability	~100%	^{[1][2][5]}
Volume of Distribution (Vd)	0.8 L/kg	^{[1][2][5]}
Terminal Half-life (t _{1/2})	2.2 hours	^{[1][2][5]}
Plasma Protein Binding (PPB)	14.4% (moderate)	^[1]

Q4: What is a recommended dosage for **EED226** in mouse xenograft models?

Published studies have shown that **EED226** is effective and well-tolerated at various doses. For example, in a Karpas422 mouse subcutaneous xenograft model, oral gavage at 40 mg/kg resulted in 100% tumor growth inhibition.^[7] In other studies, dosing of up to 300 mg/kg twice daily was well-tolerated with no apparent adverse effects.^{[2][8]} Researchers should determine the optimal dose for their specific model and experimental goals.

Troubleshooting and Formulation Guides

Issue: Preparing a Stock Solution

For initial solubilization, DMSO is the recommended solvent. A stock solution of 25 mg/mL in DMSO has been successfully used as a starting point for preparing final dosing vehicles.^[2]

Issue: Preparing Formulations for In Vivo Oral Gavage

EED226 has low aqueous solubility, requiring a suspension or solubilized formulation for oral administration. Below are three validated protocols for preparing dosing vehicles.

Formulation	Final Concentration	Solution Type	Key Features
Protocol 1: HPMC/Tween 80	10 mg/mL	Suspension	Requires sonication for homogenization. ^[2]
Protocol 2: SBE- β -CD	≥ 2.5 mg/mL	Suspension	Utilizes a solubilizing excipient. ^[2]
Protocol 3: DMSO/Corn Oil	≥ 2.5 mg/mL	Clear Solution	Suitable for compounds soluble in oil. ^[2]

Experimental Protocols

Protocol 1: 0.5% HPMC / 0.5% Tween 80 Suspension

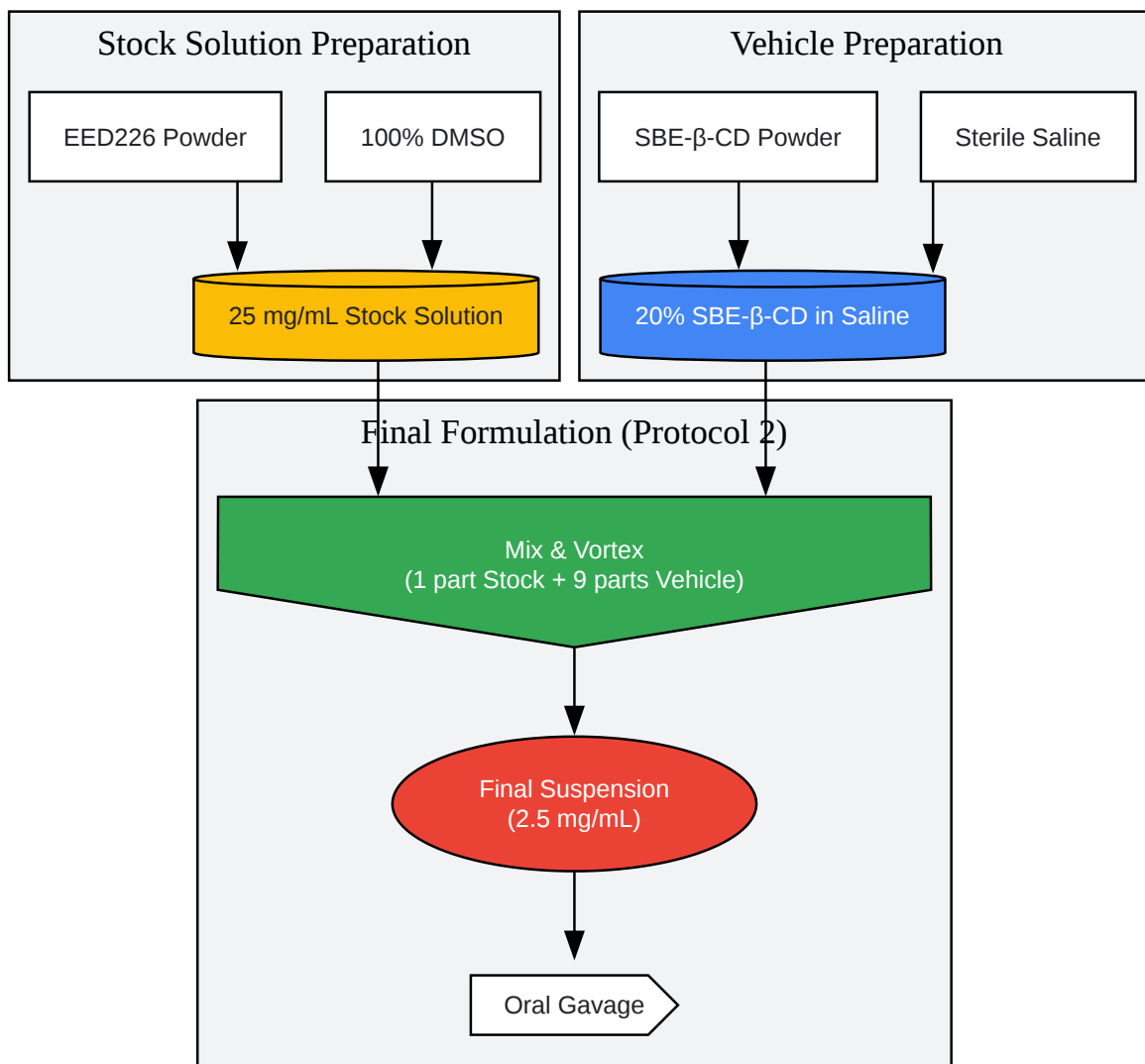
This protocol is suitable for creating a high-concentration suspension for oral gavage.

- Prepare the Vehicle: Create a solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.5% Tween 80 in sterile saline or water.
- Add **EED226**: Weigh the required amount of **EED226** powder and add it to the vehicle to achieve the target concentration (e.g., 10 mg/mL).
- Homogenize: Vigorously vortex the mixture.
- Sonicate: Use a bath or probe sonicator to ensure a fine, homogeneous suspension. This step is critical to prevent needle clogging and ensure consistent dosing.[2]
- Administer: Administer orally by gavage at a typical dose volume of 10 mL/kg.[2] Always vortex the suspension immediately before drawing each dose to maintain uniformity.

Protocol 2: 10% DMSO / 90% (20% SBE- β -CD in Saline) Suspension

This protocol uses Captisol® (SBE- β -CD) to improve the suspension of the compound.

- Prepare SBE- β -CD Solution: Dissolve Sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline to a concentration of 20% (w/v). Ensure it is fully dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[2]
- Prepare **EED226** Stock: Prepare a 25 mg/mL stock solution of **EED226** in 100% DMSO.
- Prepare Final Formulation: To prepare a 1 mL working solution, add 100 μ L of the 25 mg/mL **EED226** stock solution to 900 μ L of the 20% SBE- β -CD solution.[2]
- Mix Thoroughly: Vortex until the solution is evenly mixed. This will result in a final concentration of 2.5 mg/mL in 10% DMSO.
- Administer: Administer orally via gavage. Vortex immediately prior to each administration.



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Caption: Experimental workflow for preparing **EED226** formulation (Protocol 2).

Protocol 3: 10% DMSO / 90% Corn Oil Solution

This protocol may yield a clear solution, which can be advantageous for specific experimental needs.

- Prepare **EED226** Stock: Prepare a 25 mg/mL stock solution of **EED226** in 100% DMSO.

- **Prepare Final Formulation:** To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL **EED226** stock solution to 900 µL of corn oil.[2]
- **Mix Thoroughly:** Vortex until a clear, homogeneous solution is achieved. This results in a final concentration of 2.5 mg/mL.
- **Administer:** Administer orally via gavage. Note: If the dosing period is extended (e.g., beyond two weeks), the use of corn oil should be carefully considered for its potential effects on the animal model.[2][9]

Troubleshooting: Suspension Inhomogeneity

Problem: The compound is settling quickly, or the needle is clogging during administration.

- **Solution 1 (Increase Homogenization):** For HPMC-based suspensions, ensure adequate sonication time. The goal is to create fine particles that stay suspended longer.
- **Solution 2 (Constant Agitation):** Always vortex the suspension vigorously immediately before drawing up each dose. If working with a larger volume for multiple animals, use a stir plate to keep the suspension agitated during the dosing procedure.
- **Solution 3 (Check Needle Gauge):** Ensure you are using an appropriately sized gavage needle for the viscosity of your formulation.

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